

Spectroscopic Profile of N-Chloroacetyl-dl-isoleucine: A Technical Guide

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Compound of Interest

Compound Name: *N-Chloroacetyl-dl-isoleucine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Chloroacetyl-dl-isoleucine**, a key building block in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data for the dl-racemic mixture, this document compiles available information for the L-enantiomer, predicted values, and comparative data from the parent amino acid, dl-isoleucine.

Chemical Structure and Properties

N-Chloroacetyl-dl-isoleucine is a derivative of the essential amino acid isoleucine. The chloroacetyl group makes it a versatile reagent for the alkylation of various nucleophiles, enabling its incorporation into larger molecules, including peptides and potential therapeutic agents.

Molecular Formula: $C_8H_{14}ClNO_3$ [\[1\]](#)

Molecular Weight: 207.66 g/mol [\[1\]](#)

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Chloroacetyl-dl-isoleucine** and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete experimental dataset for **N-Chloroacetyl-dl-isoleucine** is not publicly available, data for the L-enantiomer and predicted shifts provide valuable insights.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Assignment	Predicted Chemical Shift (δ , ppm)	Notes
CH ₂ (Chloroacetyl)	~4.0 - 4.2	Expected in CDCl ₃ . [2]
α -CH	-	
β -CH	-	
γ -CH ₂	-	
γ -CH ₃	-	
δ -CH ₃	-	
NH (Amide)	-	Broad singlet, position is solvent dependent.
OH (Carboxylic Acid)	-	Very broad singlet, position is solvent and concentration dependent.

Note: A full experimental spectrum for N-(chloroacetyl)-L-isoleucine is available through SpectraBase, which may provide more detailed assignments upon registration.[\[1\]](#)

¹³C NMR Data

Carbon NMR provides information about the carbon skeleton of the molecule. No experimental ¹³C NMR data for **N-Chloroacetyl-dl-isoleucine** was found. The table below presents data for

L-isoleucine as a reference for the core amino acid structure.

Assignment (L-Isoleucine)	Chemical Shift (δ , ppm) in D ₂ O
C=O (Carboxyl)	~175-180
α -C	~60
β -C	~38
γ -C	~25
γ -CH ₃	~15
δ -CH ₃	~11

Note: The chloroacetyl group would introduce two additional signals: a carbonyl carbon (~165-170 ppm) and a methylene carbon attached to chlorine (~40-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific spectrum for **N-Chloroacetyl-dl-isoleucine** is unavailable, the expected characteristic absorption bands are listed below, with comparative data from DL-isoleucine.

Functional Group	Expected Wavenumber (cm ⁻¹)	DL-Isoleucine (NIST Data)
O-H stretch (Carboxylic Acid)	3300 - 2500 (broad)	Present
N-H stretch (Amide)	3400 - 3200	Present (as amine)
C-H stretch (Alkyl)	3000 - 2850	Present
C=O stretch (Carboxylic Acid)	1725 - 1700	Present
C=O stretch (Amide I)	1680 - 1630	N/A
N-H bend (Amide II)	1570 - 1515	Present (as amine)
C-Cl stretch	800 - 600	N/A

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	208.07350[3]
[M+Na] ⁺	230.05544[3]
[M-H] ⁻	206.05894[3]

The expected molecular ion peak [M+H]⁺ is approximately m/z 208.[2][3] The fragmentation pattern would likely involve the loss of the chloroacetyl group and subsequent fragmentation of the isoleucine backbone.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These are based on standard laboratory practices for similar compounds.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **N-Chloroacetyl-dl-isoleucine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Reference: TMS at 0 ppm or the solvent peak.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR-ATR Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

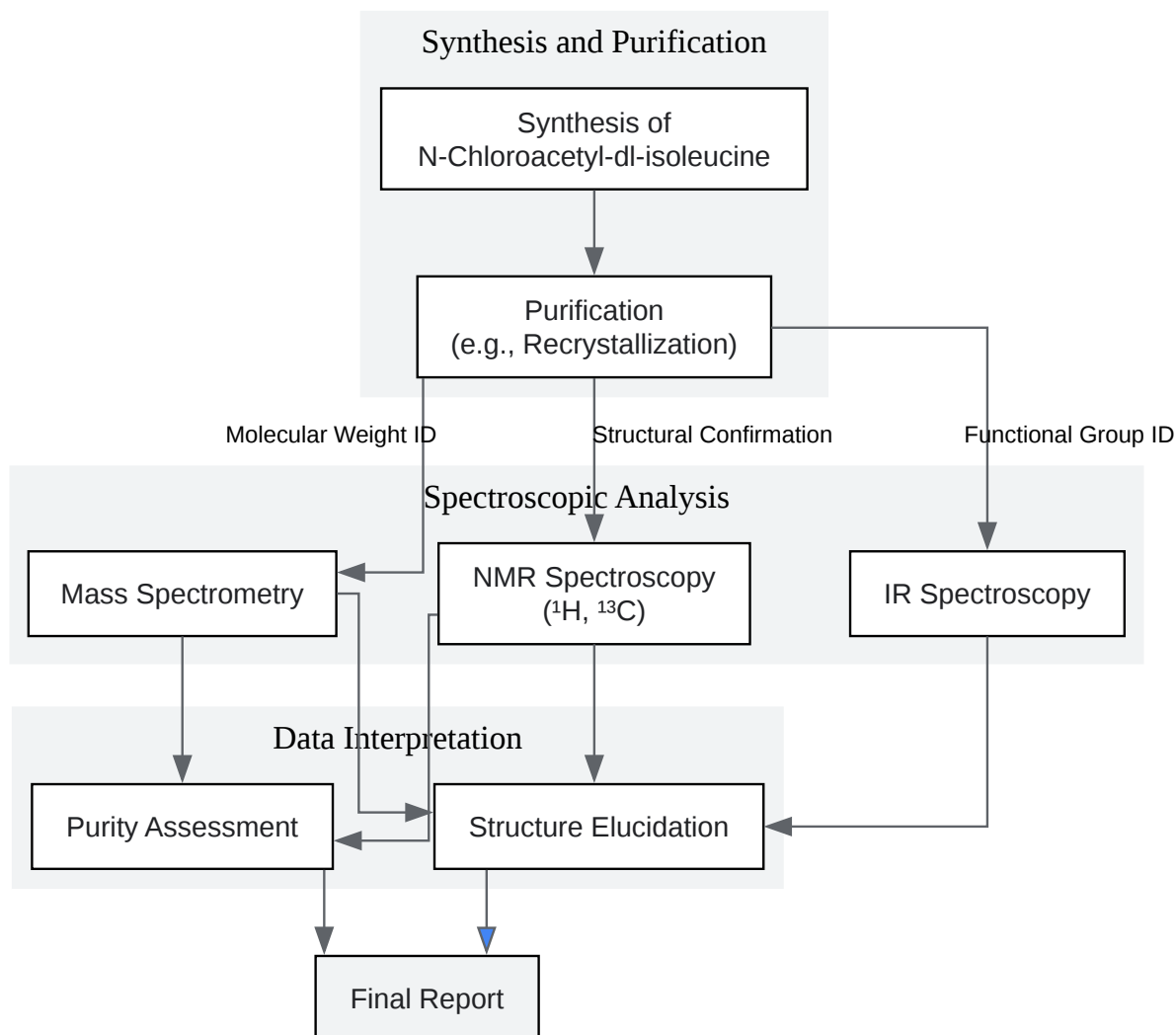
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.
- A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

ESI-MS Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive or negative ion mode.
- Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas: Nitrogen.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **N-Chloroacetyl-dl-isoleucine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **N-Chloroacetyl-DL-isoleucine**.

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